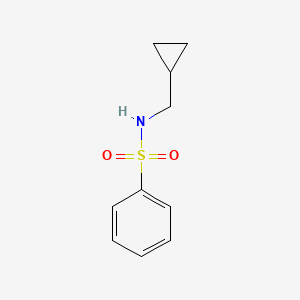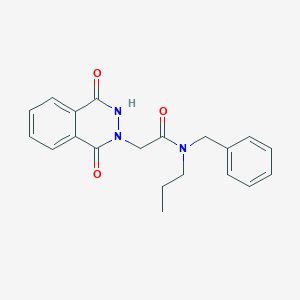
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide, also known as MPPC, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. MPPC is a pyrazole derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In biochemistry, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been used as a probe to study the binding of ligands to proteins. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
In materials science, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and other materials. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Mecanismo De Acción
The mechanism of action of N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method. However, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide can be challenging to purify, which can be a limitation. Another limitation is that N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several potential future directions for research on N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Another area of interest is its potential use as a building block for the synthesis of new materials with novel properties. Additionally, further studies on the mechanism of action of N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide could lead to the development of more effective anti-inflammatory and analgesic agents.
Métodos De Síntesis
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide can be synthesized using different methods, including the reaction of 2-acetylpyridine with 3-methylpyrazole in the presence of a base, or by the reaction of 2-chloronicotinic acid with 3-methylpyrazole in the presence of a coupling agent. The resulting compound is then purified using column chromatography.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-5-9(13-14)12-10(15)8-4-2-3-6-11-8/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQUAIGROAJSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)
![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)
